N-(2-chlorobenzyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide
Description
N-(2-chlorobenzyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a heterocyclic compound featuring a fused pyrazolo-triazolo-pyrazine core. The thioacetamide linkage bridges the aromatic heterocycle and the chlorobenzyl moiety, suggesting unique electronic and steric properties.
Properties
CAS No. |
1207058-78-3 |
|---|---|
Molecular Formula |
C22H16ClFN6OS |
Molecular Weight |
466.92 |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H16ClFN6OS/c23-17-4-2-1-3-15(17)12-25-20(31)13-32-22-27-26-21-19-11-18(14-5-7-16(24)8-6-14)28-30(19)10-9-29(21)22/h1-11H,12-13H2,(H,25,31) |
InChI Key |
DYRXBWZDMJYKLH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)F)Cl |
solubility |
not available |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to N-(2-chlorobenzyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide exhibit significant antimicrobial properties. For instance:
- Antitubercular Activity : Derivatives have shown promising results against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for potent analogs .
- Cytotoxicity Assessments : In vitro studies on human embryonic kidney cells (HEK293) indicated that several derivatives were non-toxic at concentrations effective against bacterial strains .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Research indicates that modifications in the structure can enhance selectivity and potency against various cancer cell lines:
- Mechanism of Action : Similar compounds have been shown to inhibit key enzymes involved in tumor growth, suggesting that this compound may also act through similar pathways .
Case Studies
- Antitubercular Activity Study : A comprehensive evaluation of various substituted pyrazolo-triazole derivatives against Mycobacterium tuberculosis revealed that certain compounds exhibited significant inhibitory effects .
- Cytotoxicity Assessment : Cytotoxicity assays on HEK293 cells demonstrated a favorable safety profile for several derivatives at effective concentrations against bacterial strains .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Chloro/Fluoro Substituents
Key Differences in Substituent Positioning and Electronic Effects:
- 2-Chlorobenzyl vs. 4-Chlorobenzyl: The target compound’s 2-chlorobenzyl group differs from 4-chlorobenzyl analogues (e.g., 2-chloro-N-(4-chlorobenzyl)acetamide in ).
- 4-Fluorophenyl vs. 2-Fluorobenzyl: The 4-fluorophenyl group in the target compound contrasts with 2-fluorobenzyl substituents (e.g., in ). Fluorine’s electronegativity enhances polarity, but its position (para vs. ortho) influences molecular dipole moments and π-π stacking interactions .
Heterocyclic Core Variations
The fused pyrazolo-triazolo-pyrazine core distinguishes the target compound from other heterocyclic systems:
- Pyrrolo-Thiazolo-Pyrimidine Cores (): Compounds like 5-(4-methoxyphenyl)-pyrrolo-thiazolo-pyrimidine derivatives exhibit simpler fused rings. The target’s triazolo-pyrazine system introduces additional nitrogen atoms, increasing hydrogen-bonding capacity and metabolic stability .
- Pyrazolo-Benzothiazine Cores (): The pyrazolo[4,3-c][1,2]benzothiazine core in features a sulfone group, enhancing rigidity and acidity compared to the target’s sulfur-free triazolo-pyrazine system .
Comparative Data Table
Research Implications and Gaps
- Bioactivity Potential: While the target compound’s biological data are absent in the evidence, structural parallels to antimicrobial pyrazole-quinazoline derivatives () suggest possible activity against fungal pathogens .
- Synthetic Challenges: The triazolo-pyrazine core may pose scalability issues compared to simpler pyrrolo-thiazolo systems (), necessitating optimization of cyclization conditions .
- Substituent Optimization: Comparative studies on chloro/fluoro positioning (e.g., 2-chloro vs. 4-chloro in ) could guide design of derivatives with improved solubility or target affinity .
Q & A
Q. What are the standard synthetic routes for N-(2-chlorobenzyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core via cyclocondensation of precursors like 4-fluorophenyl-substituted pyrazoles with triazole derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .
- Step 2 : Introduction of the thioether linkage by reacting the core with 2-chloro-N-(2-chlorobenzyl)acetamide in the presence of a base (e.g., K₂CO₃) to facilitate nucleophilic substitution .
- Step 3 : Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Key Considerations :
- Use inert atmospheres (N₂/Ar) to prevent oxidation of sulfur-containing intermediates.
- Monitor reaction progress via TLC or HPLC to optimize yield and minimize byproducts.
Q. What analytical techniques are used to confirm the compound’s structure and purity?
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictions often arise from variations in assay conditions or impurity profiles. Methodological strategies include:
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations (e.g., 0.1–100 µM) to confirm potency trends .
- Impurity Profiling : Use LC-MS to identify and quantify byproducts (e.g., des-chloro analogs) that may interfere with bioactivity .
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) alongside cell-based assays .
Q. What strategies optimize the synthetic yield and scalability of this compound?
Q. How do substituent variations (e.g., fluoro vs. chloro groups) impact the compound’s reactivity and bioactivity?
Structure-Activity Relationship (SAR) studies reveal:
- Electron-Withdrawing Groups (e.g., -F) : Enhance electrophilicity of the pyrazine core, improving kinase inhibition (e.g., IC₅₀ = 12 nM vs. 45 nM for non-fluorinated analogs) .
- Steric Effects : Bulkier substituents (e.g., -OCH₃) reduce binding affinity to ATP pockets in target proteins by ~30% .
- Thioether Linkage : Replacing sulfur with oxygen decreases metabolic stability (t₁/₂: 4.2h vs. 1.8h in liver microsomes) .
Methodological Guidance for Data Interpretation
- Handling Spectral Overlaps in NMR : Use 2D experiments (HSQC, HMBC) to resolve overlapping aromatic signals in the pyrazolo-triazolo-pyrazine core .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes with targets like PARP-1 or EGFR, guided by crystallographic data from analogs .
- Statistical Validation : Apply ANOVA to compare batch vs. flow synthesis yields, ensuring p < 0.05 for significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
